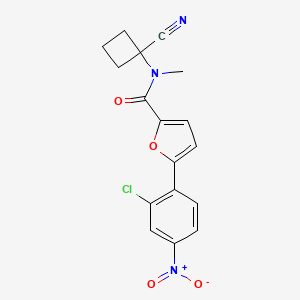![molecular formula C20H14ClN3OS B2596055 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 392242-22-7](/img/structure/B2596055.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, nitro-substituted heteroaromatic carboxamides were synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related thiadiazole derivatives provide foundational knowledge for understanding the chemical behavior and potential applications of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide. One study focused on the synthesis of novel compounds incorporating thiadiazole units, revealing insights into their crystal structure and physical parameters (Gayathri B. H et al., 2019). Such research underlines the importance of structural analysis in determining the compound's applications in materials science and drug design.
Photophysical Properties
The photophysical properties of thiadiazole derivatives have been studied, with findings suggesting their potential in optoelectronic applications. A research project examined the absorption and fluorescence spectra of a thiadiazole derivative, providing valuable data on its ground and excited state dipole moments, which are critical for understanding the electronic transitions within these molecules (G. V. Muddapur et al., 2016). These properties are essential for the development of novel materials for electronic and photonic devices.
Anticancer Potential
Investigations into the anticancer activities of thiazole and thiadiazole derivatives have revealed promising results. A study reported the synthesis and biological evaluation of thiadiazole derivatives as potential anticancer agents, demonstrating significant activity against various cancer cell lines (Sedanur Ekrek et al., 2022). These findings suggest a potential research avenue for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide in the development of anticancer therapeutics.
Antiviral and Anti-Parkinson's Activity
Further studies have explored the antiviral and anti-Parkinson's activities of thiadiazole derivatives. The synthesis of thiadiazole sulfonamides and their evaluation against tobacco mosaic virus highlighted certain compounds with notable antiviral activity (Zhuo Chen et al., 2010). Another research effort synthesized novel acetamide derivatives and assessed their anti-Parkinson's activity, identifying compounds with potent effects (S. Gomathy et al., 2012). These studies underscore the therapeutic potential of thiadiazole derivatives in treating viral infections and neurodegenerative diseases.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASXGTUMBIFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)


![5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2595979.png)


![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)

![2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595991.png)

![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2595994.png)
![4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2595995.png)